

CAS number and molecular structure of Trityl candesartan cilexetil.

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Compound of Interest

Compound Name: *Trityl candesartan cilexetil*

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An In-depth Technical Guide to Trityl Candesartan Cilexetil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trityl candesartan cilexetil**, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Candesartan cilexetil. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in the production of the active pharmaceutical ingredient.

Chemical Identity and Properties

Trityl candesartan cilexetil is primarily known as a protected form of candesartan cilexetil, used during synthesis to ensure the correct molecular structure of the final drug product. The trityl group serves as a protecting group for the tetrazole moiety.^[1]

The fundamental identifiers and molecular properties of **Trityl candesartan cilexetil** are summarized below.

Property	Value	Reference
CAS Number	170791-09-0	[2][3][4]
Molecular Formula	C ₅₂ H ₄₈ N ₆ O ₆	[2][5]
Molecular Weight	852.97 g/mol	[5]
IUPAC Name	1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate	[2]
Synonyms	Candesartan cilexetil impurity H, N-Trityl candesartan cilexetil	[2]

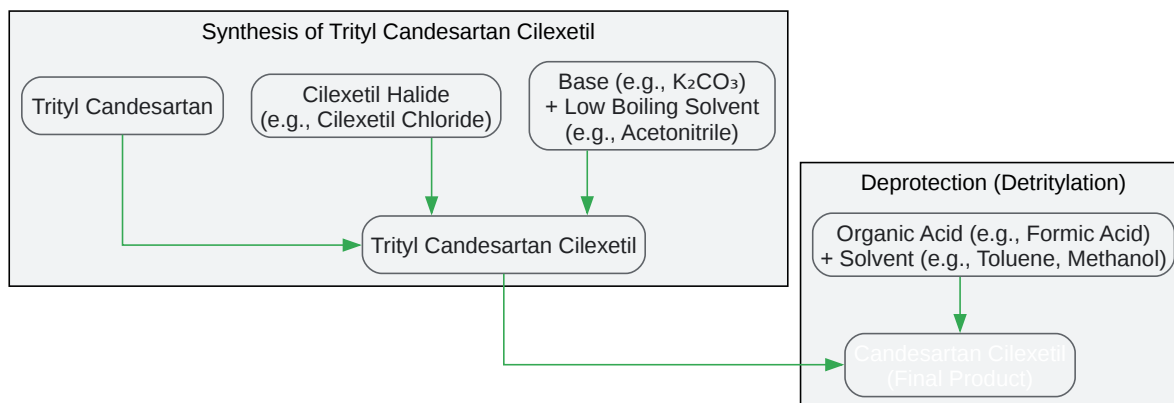
The physical and chemical characteristics of this intermediate are crucial for its handling, storage, and use in manufacturing processes.

Property	Value	Reference
Appearance	White to off-white powder	[3][6]
Purity	Typically ≥99%	[3]
Storage	Store at 2°C - 8°C in a closed container	[3]
Solubility	Practically insoluble in water, sparingly soluble in methanol	[6]

Role in Synthesis and Experimental Protocols

Trityl candesartan cilexetil is a critical intermediate in the manufacturing of candesartan cilexetil. Its synthesis involves the reaction of trityl candesartan with a cilexetil halide. Subsequently, the trityl group is removed (deprotection) to yield the final product.[7]

The overall synthesis workflow can be visualized as follows:



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General Synthesis and Deprotection Workflow.

This protocol is based on a patented method for the synthesis of the intermediate.[7]

- **Reaction Setup:** Mix trityl candesartan, cilexetil chloride, and potassium carbonate in acetonitrile. A phase transfer catalyst, such as tetrabutylammonium hydrogen sulfate, may optionally be added.
- **Heating:** Heat the reaction mixture to the reflux temperature of the solvent (e.g., acetonitrile) or maintain at a temperature between 40°C and 90°C.[7]
- **Reaction Time:** Maintain the temperature for approximately 8 to 8.5 hours.[7]
- **Isolation:** After the reaction is complete, cool the mixture and isolate the crude product.
- **Purification:** Triturate the crude product with a non-polar solvent like hexane for about 3 hours at room temperature (25-27°C).
- **Final Product:** Filter the solids, wash with hexane, and dry under reduced pressure to yield **Trityl candesartan cilexetil**.[7]

This protocol describes the removal of the trityl protecting group to yield candesartan cilexetil.
[7]

- **Dissolution:** Dissolve **Trityl candesartan cilexetil** in a suitable solvent mixture, such as toluene and methanol, at 50-55°C.
- **Acidification:** Add an organic acid, such as formic acid, to the solution.
- **Reaction:** Heat the solution to 50-55°C for approximately 7 hours to facilitate the cleavage of the trityl group.
- **Neutralization and Extraction:** Cool the reaction mixture to room temperature (20-25°C) and adjust the pH to ~6.4 using a base like 1N NaOH. Extract the product into an organic solvent such as ethyl acetate.
- **Washing and Drying:** Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent to yield the final product, candesartan cilexetil.[7]

The efficiency of the synthesis and deprotection steps is critical for industrial applications.

Parameter	Value	Reference
Yield (Synthesis)	84.8%	[7]
Purity by HPLC (Synthesis)	94.64%	[7]
Overall Yield (Multi-step)	~55% (over six steps from a different starting material)	[1]
Final Purity by HPLC	99.1%	[1]

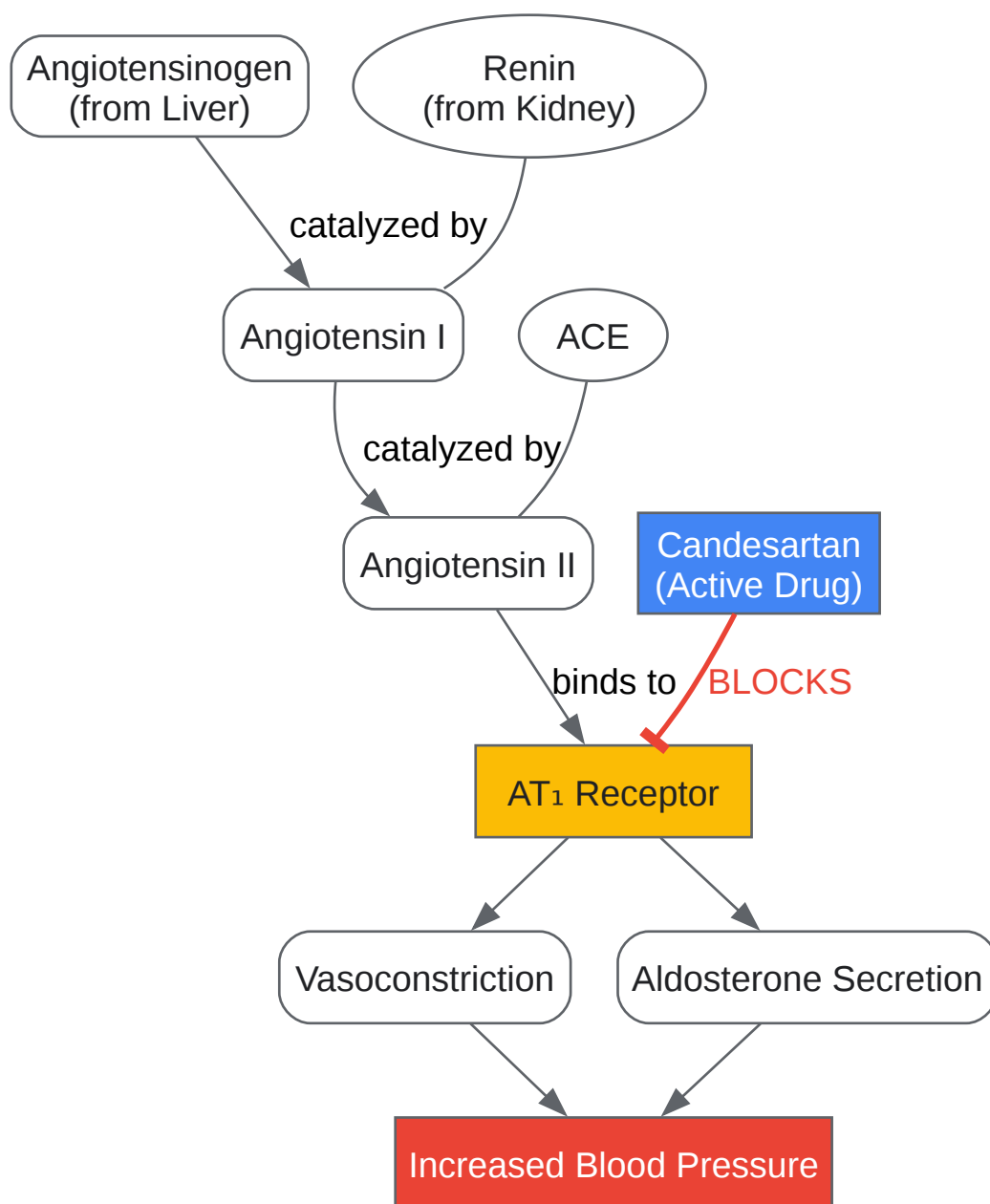
Mechanism of Action of the Active Drug (Candesartan)

Trityl candesartan cilexetil is a non-active intermediate. The therapeutic effect is derived from its deprotected and hydrolyzed form, candesartan. Candesartan cilexetil is a prodrug that is rapidly and completely converted to the active drug, candesartan, by ester hydrolysis during absorption from the gastrointestinal tract.[6][8][9]

Candesartan is a potent and selective angiotensin II type 1 (AT₁) receptor antagonist (blocker). It functions within the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.^{[6][10]}

The RAAS Pathway and Candesartan's Point of Intervention:

- **Angiotensin II Production:** The liver produces angiotensinogen, which is converted by renin (from the kidneys) into angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into angiotensin II.^[6]
- **Angiotensin II Action:** Angiotensin II is a powerful vasoconstrictor. It binds to AT₁ receptors on vascular smooth muscle and the adrenal gland. This binding causes blood vessels to narrow and stimulates the adrenal gland to release aldosterone, which promotes sodium and water retention. Both actions increase blood pressure.^{[6][8]}
- **Candesartan's Blockade:** Candesartan selectively blocks the binding of angiotensin II to the AT₁ receptor. By doing so, it inhibits vasoconstriction and aldosterone secretion, leading to vasodilation (widening of blood vessels) and a reduction in blood volume, which collectively lower blood pressure.^{[6][8]}



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Mechanism of Action of Candesartan within the RAAS Pathway.

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